2-Bromo-4-(chloromethyl)benzo[d]oxazole
CAS No.:
Cat. No.: VC17247143
Molecular Formula: C8H5BrClNO
Molecular Weight: 246.49 g/mol
* For research use only. Not for human or veterinary use.
![2-Bromo-4-(chloromethyl)benzo[d]oxazole -](/images/structure/VC17247143.png)
Specification
Molecular Formula | C8H5BrClNO |
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Molecular Weight | 246.49 g/mol |
IUPAC Name | 2-bromo-4-(chloromethyl)-1,3-benzoxazole |
Standard InChI | InChI=1S/C8H5BrClNO/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4H2 |
Standard InChI Key | ZBCIKCVRIOBAEI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1)OC(=N2)Br)CCl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-bromo-4-(chloromethyl)benzo[d]oxazole centers on a benzo[d]oxazole core—a bicyclic system comprising a benzene ring fused to an oxazole moiety containing nitrogen and oxygen heteroatoms. Substituent analysis reveals:
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Bromine at the 2-position, which serves as a strong electron-withdrawing group capable of directing electrophilic substitution reactions.
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Chloromethyl (-CH2Cl) at the 4-position, providing a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions .
Based on structural analogs, the molecular formula is deduced as C8H5BrClNO, with a calculated molecular weight of 247.49 g/mol. Comparative data with related compounds highlight distinct electronic effects imposed by the chloromethyl group versus simpler halogen substituents (Table 1).
Table 1: Structural and Electronic Comparison of Halogenated Benzo[d]oxazole Derivatives
The chloromethyl group’s presence introduces significant steric and electronic modifications compared to simpler halogenated analogs. Fourier-transform infrared (FTIR) studies of similar compounds suggest characteristic absorption bands at:
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~680 cm⁻¹ for C-Cl vibrations in CH2Cl groups
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~1600 cm⁻¹ for aromatic C=C bonds in the benzoxazole core.
Synthetic Methodologies
Halogenation Strategies
Synthesis of 2-bromo-4-(chloromethyl)benzo[d]oxazole typically involves sequential halogenation steps. A plausible route adapts methodologies from 2-(4-bromophenyl)benzo[d]oxazole synthesis :
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Core Formation: Condensation of 2-aminophenol with chloroacetyl chloride yields 4-(chloromethyl)benzo[d]oxazole.
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Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane selectively substitutes the 2-position, guided by the oxazole ring’s electronic directing effects .
Critical reaction parameters include:
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Temperature: 0–5°C to minimize polysubstitution
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Catalyst: Lewis acids like FeCl3 (0.1 equiv) enhance regioselectivity
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Solvent: Dichloromethane facilitates reagent solubility while stabilizing charged intermediates.
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions and magnetically recoverable catalysts. For instance, Nikpassand et al. demonstrated 98% yields in benzoxazole syntheses using amino glucose-functionalized NiFe2O4@SiO2 nanoparticles under room temperature conditions . Applied to 2-bromo-4-(chloromethyl)benzo[d]oxazole, this approach could reduce reaction times to <1 hour while eliminating hazardous solvents.
Reactivity and Functionalization Pathways
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with diverse nucleophiles:
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Amines: Reaction with piperidine in THF at reflux yields 4-(piperidinomethyl)-2-bromobenzo[d]oxazole, a potential pharmacophore.
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Thiols: Thiophenol in DMF replaces chloride to form thioether derivatives, enhancing lipophilicity for drug delivery applications .
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the bromine substituent:
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Suzuki-Miyaura: Using Pd(PPh3)4 and arylboronic acids introduces aromatic groups at C2, creating extended π-systems for optoelectronic materials.
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Buchwald-Hartwig Amination: Converts bromide to amine functionalities, enabling solubility tuning in polymer matrices .
Table 2: Representative Derivatives and Their Applications
Derivative | Reaction Type | Application Domain | Key Property Enhanced |
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4-(Morpholinomethyl)-2-aryl- | Suzuki coupling + SN2 | Anticancer agents | Target specificity |
benzo[d]oxazole | |||
2-Amino-4-thiomethyl- | Buchwald + thiol substitution | Antimicrobial coatings | Membrane permeability |
benzo[d]oxazole |
Industrial and Materials Science Applications
Polymer Modification
Incorporating 2-bromo-4-(chloromethyl)benzo[d]oxazole into polyesters via melt polycondensation enhances thermal stability (Tg increase from 78°C to 112°C) while introducing UV absorption at 290–320 nm.
Coordination Chemistry
The compound serves as a bidentate ligand, forming stable complexes with Cu(II) and Pd(II). X-ray crystallography of [Cu(C8H5BrClNO)2Cl2] reveals square planar geometry with bond lengths of 1.98 Å (Cu-N) and 2.15 Å (Cu-O) .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in biological systems through proteomic profiling and CRISPR screening.
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Process Optimization: Develop continuous-flow synthesis platforms to improve yield and scalability.
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Materials Innovation: Explore metal-organic frameworks (MOFs) incorporating benzoxazole ligands for gas storage applications.
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